1-(1,3-Benzodioxol-5-yl)-3-(3-ethylphenyl)urea
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-(3-ethylphenyl)urea is an organic compound that features a benzodioxole ring and an ethylphenyl group connected through a urea linkage
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
, related compounds have been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This interference with microtubule dynamics can disrupt cell division and lead to cell death .
Biochemical Pathways
Compounds that target tubulin typically affect the mitotic spindle assembly, a crucial process in cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that benzodioxole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the compound and the biochemical context in which it is present.
Cellular Effects
Related compounds have been shown to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(3-ethylphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-amine with 3-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-(3-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzodioxole or ethylphenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-3-(3-ethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-phenylurea: Lacks the ethyl group on the phenyl ring.
1-(1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of an ethyl group on the phenyl ring.
1-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)urea: Features a chlorine atom on the phenyl ring.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-(3-ethylphenyl)urea is unique due to the presence of both the benzodioxole and ethylphenyl groups, which may confer distinct chemical and biological properties. Its specific structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-11-4-3-5-12(8-11)17-16(19)18-13-6-7-14-15(9-13)21-10-20-14/h3-9H,2,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXFCTQXVMHFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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